molecular formula C11H20O2 B13448064 rac 10-Hydroxy-1-undecen-6-one-d6

rac 10-Hydroxy-1-undecen-6-one-d6

Cat. No.: B13448064
M. Wt: 190.31 g/mol
InChI Key: QOQZFWWLTAMSDW-AYNFZVKDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 10-Hydroxy-1-undecen-6-one-d6 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: rac 10-Hydroxy-1-undecen-6-one-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rac 10-Hydroxy-1-undecen-6-one-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This compound can also act as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems .

Comparison with Similar Compounds

Comparison: rac 10-Hydroxy-1-undecen-6-one-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and biochemical applications. Compared to its non-deuterated and partially deuterated analogs, this compound offers improved stability and sensitivity in mass spectrometry and NMR spectroscopy.

Properties

Molecular Formula

C11H20O2

Molecular Weight

190.31 g/mol

IUPAC Name

9,9,10,11,11,11-hexadeuterio-10-hydroxyundec-1-en-6-one

InChI

InChI=1S/C11H20O2/c1-3-4-5-8-11(13)9-6-7-10(2)12/h3,10,12H,1,4-9H2,2H3/i2D3,7D2,10D

InChI Key

QOQZFWWLTAMSDW-AYNFZVKDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)O

Canonical SMILES

CC(CCCC(=O)CCCC=C)O

Origin of Product

United States

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